An In-depth Technical Guide to the Physical and Chemical Properties of Propyl-Dimethoxybenzene Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of Propyl-Dimethoxybenzene Isomers
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Propyl-Dimethoxybenzenes
The nomenclature of substituted aromatic compounds is precise, and a minor variation in naming can refer to a completely different molecule with distinct physical, chemical, and biological properties. The query for "Benzene, 1,3-dimethoxy-4-propyl" presents a degree of ambiguity. While this specific substitution pattern is not commonly encountered in chemical literature, several closely related and more readily available isomers are of significant interest in various fields, including fragrance, pharmaceuticals, and organic synthesis. This guide will provide a comprehensive overview of the key isomers, focusing on their synthesis, physical and chemical properties, and spectroscopic characterization to aid researchers in their identification and application.
The most probable compounds of interest, given the initial query, are:
-
1,2-Dimethoxy-4-propylbenzene (also known as 4-propylveratrole or dihydromethyleugenol)
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1,3-Dimethoxy-5-propylbenzene
-
Methyl Isoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene) : This compound is structurally very similar (differing by a double bond in the side chain) and is a common fragrance ingredient, which may have been the intended subject.
This guide will address these isomers, providing a comparative analysis to facilitate a deeper understanding of their structure-property relationships.
Structural Elucidation and Comparative Physicochemical Properties
The positioning of the methoxy and propyl groups on the benzene ring significantly influences the molecule's polarity, steric hindrance, and reactivity.
Figure 1: Structures of Propyl-Dimethoxybenzene Isomers and Methyl Isoeugenol.
A summary of the key physicochemical properties of these compounds is presented in the table below. These differences can influence their solubility, volatility, and interactions with biological systems.
| Property | 1,2-Dimethoxy-4-propylbenzene | 1,3-Dimethoxy-5-propylbenzene | Methyl Isoeugenol |
| CAS Number | 5888-52-8 | 41395-10-2 | 93-16-3 |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 180.25 g/mol | 180.25 g/mol | 178.23 g/mol |
| Appearance | Colorless liquid | Liquid | Colorless to pale yellow liquid |
| Boiling Point | 106-108 °C at 4 mmHg[1] | 259.56 °C (predicted) | 263 °C |
| Density | 0.965 g/cm³[2] | 1.00 g/cm³ (predicted) | 1.05 g/cm³ at 20°C |
| Solubility in Water | 125.1 mg/L at 25 °C (estimated) | Sparingly soluble | Insoluble |
Chemical Reactivity and Synthetic Considerations
The electron-donating nature of the methoxy groups activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] The steric hindrance from the propyl and methoxy groups also plays a crucial role in determining the regioselectivity of these reactions.
Synthesis of Propyl-Dimethoxybenzenes
A common and reliable method for the synthesis of n-propyl-substituted dimethoxybenzenes, which avoids the carbocation rearrangements often seen in Friedel-Crafts alkylations, is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3][4]
Figure 2: General synthetic workflow for 1,2-Dimethoxy-4-propylbenzene.
Experimental Protocol: Synthesis of 1,2-Dimethoxy-4-propylbenzene
This protocol outlines the synthesis via Friedel-Crafts acylation followed by a Clemmensen reduction.
Part 1: Friedel-Crafts Acylation
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane.
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Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add propanoyl chloride dropwise via the dropping funnel with vigorous stirring.
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Addition of Substrate: After the formation of the acylium ion complex, add 1,2-dimethoxybenzene (veratrole) dropwise, maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Workup: Carefully pour the reaction mixture over crushed ice and an aqueous HCl solution to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the resulting ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, by vacuum distillation or column chromatography.
Part 2: Clemmensen Reduction
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Preparation of Zinc Amalgam (Zn(Hg)): Activate zinc dust by stirring it with a dilute solution of mercuric chloride (HgCl₂) for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, and the ketone synthesized in Part 1.[5]
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Reduction: Heat the mixture to reflux for several hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.[5]
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Workup: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the final product, 1,2-dimethoxy-4-propylbenzene, by vacuum distillation.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1,2-Dimethoxy-4-propylbenzene
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the benzylic methylene group). The aromatic region will display an ABC spin system. The two methoxy groups will appear as singlets.
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¹³C NMR: The carbon NMR will show distinct signals for each of the 11 carbon atoms, with the methoxy carbons appearing around 55-60 ppm and the aromatic carbons in the 110-150 ppm region.
1,3-Dimethoxy-5-propylbenzene
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¹H NMR: Due to the symmetry of this molecule, the aromatic protons will appear as two distinct signals. The propyl group and methoxy groups will show signals similar to the 1,2-dimethoxy isomer.
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¹³C NMR: The higher symmetry will result in fewer signals in the carbon NMR spectrum compared to the 1,2-dimethoxy isomer.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will be dominated by several key absorptions:
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-2960 cm⁻¹
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C=C stretching (aromatic): ~1500-1600 cm⁻¹
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C-O stretching (aryl ether): A strong band around 1200-1250 cm⁻¹[6]
The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 1,2-dimethoxy-4-n-propylbenzene.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation patterns useful for identification.
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Molecular Ion Peak (M⁺): For the propyl-dimethoxybenzene isomers, this will be observed at m/z = 180.
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Key Fragmentation Pathways: A prominent fragmentation pathway is the benzylic cleavage, resulting in the loss of an ethyl group (CH₂CH₃) to form a stable benzylic cation at m/z = 151. Loss of a methyl radical from a methoxy group can also occur.[7]
Safety and Handling
Propyl-dimethoxybenzene isomers should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash the affected area with soap and water.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
Applications in Research and Development
Dimethoxybenzene derivatives are valuable building blocks in organic synthesis and have been investigated for various applications.
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Pharmaceuticals: The dimethoxybenzene moiety is present in numerous biologically active molecules. For example, 1,3-dimethoxy-5-propylbenzene has been noted for its potential antimicrobial properties and as an intermediate in drug synthesis.[9]
-
Fragrance and Flavors: Structurally related compounds like methyl isoeugenol are widely used in the fragrance industry.[10]
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Organic Synthesis: The activated aromatic ring of these compounds makes them useful starting materials for the synthesis of more complex molecules through electrophilic substitution and other transformations.
Conclusion
While the initial query for "Benzene, 1,3-dimethoxy-4-propyl" may have been imprecise, the exploration of its closely related isomers reveals a family of compounds with distinct and valuable properties. This guide provides a foundational understanding of the synthesis, characterization, and handling of 1,2-dimethoxy-4-propylbenzene and 1,3-dimethoxy-5-propylbenzene. By leveraging the detailed synthetic protocols and spectroscopic data presented, researchers and drug development professionals can confidently identify and utilize these versatile chemical entities in their work. The comparative analysis also underscores the critical importance of precise nomenclature in chemical research and the profound impact of isomeric variations on a molecule's behavior.
References
Click to expand
- Benchchem. (2025). A Comparative Guide to the Structural and Physicochemical Differences Between Methyl Isoeugenol and Methyl Eugenol. Benchchem.
- Greer, A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Advances.
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PrepChem. (n.d.). Synthesis of 4-propylcatechol. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
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ChemTalk. (2024, June 18). Clemmensen Reduction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene. Retrieved from [Link]
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NIST. (n.d.). 1,2-Dimethoxy-4-n-propylbenzene. NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
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ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
- University of California, Davis. (n.d.).
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
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Shandong Minglang Chemical Co., Ltd. (n.d.). 1,3-Dimethoxy-5-Propylbenzene CAS 41395-10-2. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2-Dimethoxy-4-(2-methyl-2-nitropropyl)benzene - Optional[13C NMR]. Retrieved from [Link]
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MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008424. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved from [Link]
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Doc Brown's Chemistry. (2026, March 16). C8H10 mass spectrum of 1,3-dimethylbenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene. Retrieved from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra.
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NIST. (n.d.). 1,2-Dimethoxy-4-n-propylbenzene. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN103183588A - Preparation method of veratrole.
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